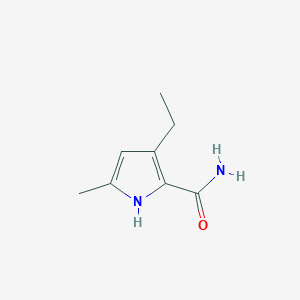
3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide, also known as EPMC, is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse range of applications. EPMC is synthesized using various methods, including the Pictet-Spengler reaction and the Fischer indole synthesis. The compound has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The mechanism of action of 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is not well understood, but it is believed to involve the modulation of various signaling pathways and enzymes. 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction and cognitive function. 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
生化和生理效应
3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. Additionally, 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to protect against neurotoxicity induced by various agents, including amyloid-beta and glutamate.
实验室实验的优点和局限性
One advantage of using 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide in lab experiments is its diverse range of applications, which makes it a useful tool for investigating various biological processes and developing new therapeutics. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of using 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research involving 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide. One direction is the development of new therapeutics based on 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide, particularly for the treatment of inflammatory and neurodegenerative diseases. Another direction is the investigation of the mechanism of action of 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide, particularly its interactions with various signaling pathways and enzymes. Additionally, there is potential for the development of new fluorescent probes and sensors based on 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide for the detection of various biomolecules and metal ions.
合成方法
The most commonly used method for synthesizing 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amino acid or amine to form a cyclic imine. In the case of 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide, the reaction involves the condensation of tryptophan methyl ester with ethyl glyoxalate, followed by reduction of the resulting imine with sodium borohydride. Another method for synthesizing 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form an intermediate hydrazone, which is then cyclized to form an indole.
科学研究应用
3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been extensively studied in scientific research due to its diverse range of applications. One of the most notable applications of 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its use as a building block for the synthesis of various bioactive compounds, including alkaloids, antibiotics, and anticancer agents. 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been used in the synthesis of fluorescent probes and sensors for the detection of metal ions and biomolecules.
属性
CAS 编号 |
131475-07-5 |
|---|---|
产品名称 |
3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide |
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC 名称 |
3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-3-6-4-5(2)10-7(6)8(9)11/h4,10H,3H2,1-2H3,(H2,9,11) |
InChI 键 |
TWPHNKVAIIBBCX-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1)C)C(=O)N |
规范 SMILES |
CCC1=C(NC(=C1)C)C(=O)N |
同义词 |
1H-Pyrrole-2-carboxamide,3-ethyl-5-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



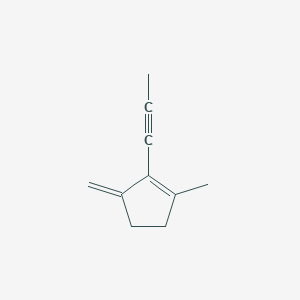
![N-(ethoxymethyl)-N-methyl-2-(3-methylbutyl)-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzenesulfonamide](/img/structure/B163783.png)
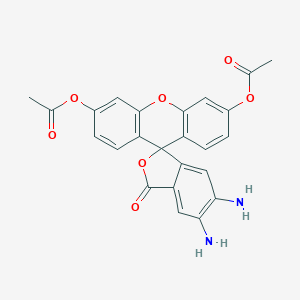
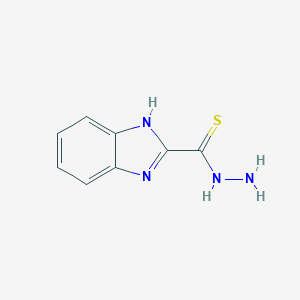
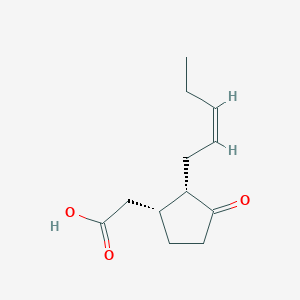
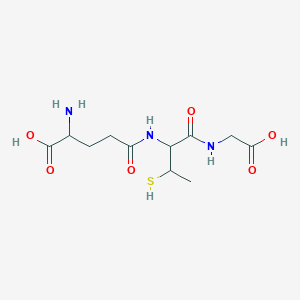
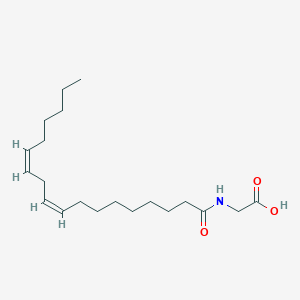
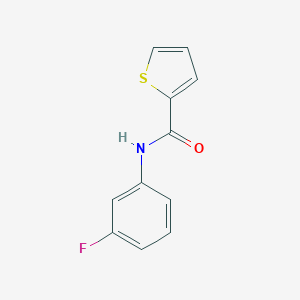
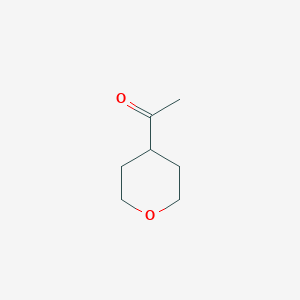
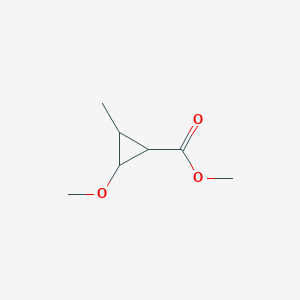
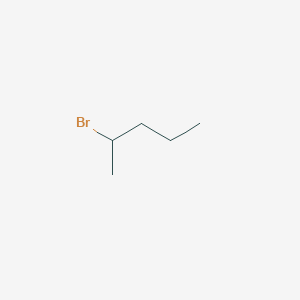
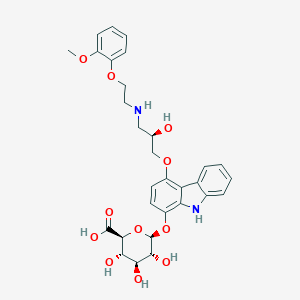
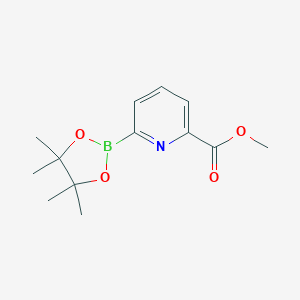
![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)